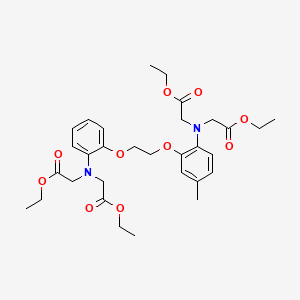
Diethyl 2,2'-((2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,2’-((2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate is a complex organic compound with the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol . This compound is characterized by its yellow color, viscous liquid form, and a density of 1.0800 g/mL . It has a boiling point of 248.0°C and a flash point of 104°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,2’-((2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate can be synthesized through the reaction of iminodiacetic acid with ethanol . The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction conditions include maintaining a temperature of around 60-70°C and a reaction time of several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of diethyl 2,2’-((2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate involves large-scale esterification processes. The use of continuous reactors and efficient separation techniques such as distillation and crystallization are employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-((2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.
Substitution: Halogenated compounds; reaction conditions include the presence of a base and moderate temperatures.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted derivatives.
Scientific Research Applications
Diethyl 2,2’-((2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 2,2’-((2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then participate in various biochemical and chemical processes . The molecular targets include enzymes and proteins that require metal ions for their activity . The pathways involved include metal ion transport and catalysis .
Comparison with Similar Compounds
Diethyl 2,2’-((2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate can be compared with other similar compounds such as:
Diethyl iminodiacetate: Similar in structure and properties, used in similar applications.
Ethyl 2-ethoxy-2-oxoethyl amino acetate: Another ester derivative with similar reactivity and applications.
N,N-bis ethoxycarbonylmethyl amine: A related compound with similar chelating properties.
The uniqueness of diethyl 2,2’-((2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate lies in its specific structure, which allows for unique reactivity and applications in various fields .
Properties
Molecular Formula |
C31H42N2O10 |
|---|---|
Molecular Weight |
602.7 g/mol |
IUPAC Name |
ethyl 2-[2-[2-[2-[bis(2-ethoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-ethoxy-2-oxoethyl)-4-methylanilino]acetate |
InChI |
InChI=1S/C31H42N2O10/c1-6-38-28(34)19-32(20-29(35)39-7-2)24-12-10-11-13-26(24)42-16-17-43-27-18-23(5)14-15-25(27)33(21-30(36)40-8-3)22-31(37)41-9-4/h10-15,18H,6-9,16-17,19-22H2,1-5H3 |
InChI Key |
OYSYFCQGZOGIMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(CC(=O)OCC)C1=C(C=C(C=C1)C)OCCOC2=CC=CC=C2N(CC(=O)OCC)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


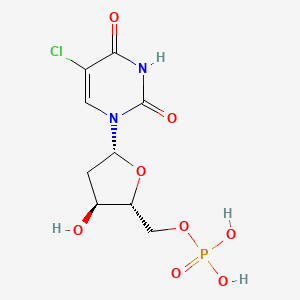
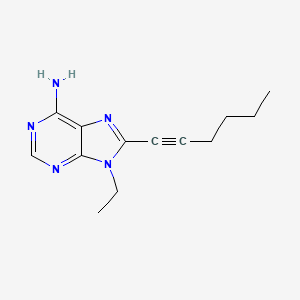
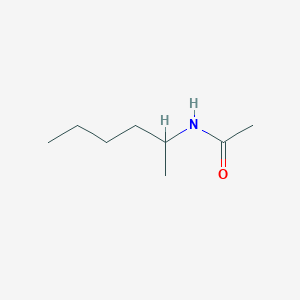
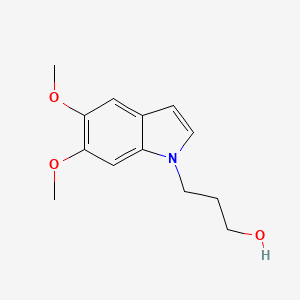
![Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B12925701.png)
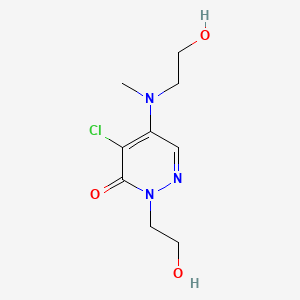
![2-Chloro-3-methyl-4-((1S,3R,5R)-1,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12925719.png)

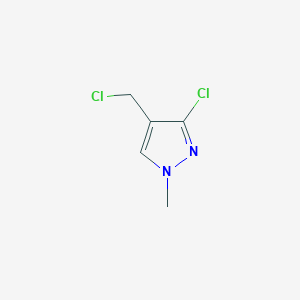
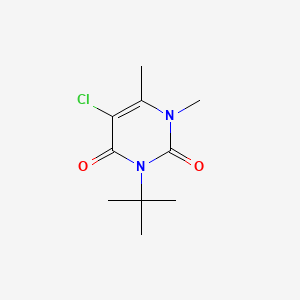
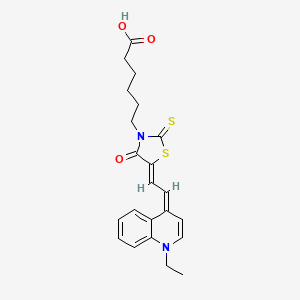
![N'-[8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12925747.png)
![N-[10,16-bis(3-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12925750.png)

